2-Methoxy-5-[(4-methylphenyl)methyl]phenol

Catalog No.
S13126817
CAS No.
919355-96-7
M.F
C15H16O2
M. Wt
228.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-5-[(4-methylphenyl)methyl]phenol

CAS Number

919355-96-7

Product Name

2-Methoxy-5-[(4-methylphenyl)methyl]phenol

IUPAC Name

2-methoxy-5-[(4-methylphenyl)methyl]phenol

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C15H16O2/c1-11-3-5-12(6-4-11)9-13-7-8-15(17-2)14(16)10-13/h3-8,10,16H,9H2,1-2H3

InChI Key

AFKDYIPEQWLISH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC(=C(C=C2)OC)O

2-Methoxy-5-[(4-methylphenyl)methyl]phenol, also known as 4-methylguaiacol, is an organic compound characterized by its aromatic structure. Its molecular formula is C11H14O2C_{11}H_{14}O_2 with a molecular weight of approximately 178.23 g/mol. This compound features a methoxy group and a phenolic hydroxyl group, contributing to its chemical reactivity and biological activity. It appears as a colorless to light yellow liquid with a characteristic odor, commonly used in various industrial applications, including flavoring and fragrance.

  • Electrophilic Aromatic Substitution: The presence of the methoxy group enhances the electron density of the aromatic ring, making it more reactive towards electrophiles. This property allows for substitutions at various positions on the ring.
  • Oxidation: Under oxidative conditions, the phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
  • Methylation: The compound can undergo methylation reactions using methylating agents like dimethyl sulfate or methyl iodide, leading to the formation of more complex derivatives.

Research indicates that 2-Methoxy-5-[(4-methylphenyl)methyl]phenol exhibits various biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Activity: Studies suggest that this compound possesses antimicrobial properties against certain bacteria and fungi, making it a candidate for natural preservatives in food and cosmetics.
  • Anti-inflammatory Effects: Some studies have indicated potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Several methods are employed to synthesize 2-Methoxy-5-[(4-methylphenyl)methyl]phenol:

  • Methylation of Catechol: This method involves the reaction of catechol with dimethyl sulfate in the presence of a base, leading to the formation of the desired compound.
  • Hydrogenation of Vanillin: Vanillin can be hydrogenated under specific conditions to yield 2-Methoxy-5-[(4-methylphenyl)methyl]phenol as one of the products.
  • Phenolic Coupling Reactions: The compound can also be synthesized through coupling reactions involving phenolic compounds under alkaline conditions.

2-Methoxy-5-[(4-methylphenyl)methyl]phenol finds applications across various industries:

  • Flavoring Agent: It is widely used in food products for its pleasant aroma and flavor profile.
  • Fragrance Component: The compound is incorporated into perfumes and cosmetics for its aromatic properties.
  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals due to its reactive functional groups.

Studies on the interactions of 2-Methoxy-5-[(4-methylphenyl)methyl]phenol with biological systems indicate its potential as a therapeutic agent. Research has focused on:

  • Drug Synergism: Investigating how this compound interacts with other drugs to enhance therapeutic effects or reduce side effects.
  • Metabolic Pathways: Understanding how it is metabolized in the body can provide insights into its safety and efficacy as a food additive or medicinal compound.

Several compounds share structural similarities with 2-Methoxy-5-[(4-methylphenyl)methyl]phenol. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
2-Methoxy-4-methylphenolSimilar methoxy and methyl groupsPrimarily used as a flavoring agent
4-MethylcatecholContains catechol structureExhibits strong antioxidant properties
3,4-DimethoxyphenolTwo methoxy groups on different ringsOften used in synthetic chemistry
GuaiacolContains one methoxy groupKnown for its use in cough syrups

The unique combination of functional groups in 2-Methoxy-5-[(4-methylphenyl)methyl]phenol contributes to its specific biological activities and applications that may differ from those of similar compounds.

2-Methoxy-5-[(4-methylphenyl)methyl]phenol is an organic compound characterized by a complex molecular structure consisting of two aromatic rings connected by a methylene bridge [9] [10]. The molecule contains a phenolic hydroxyl group and a methoxy substituent on one aromatic ring, while the second aromatic ring features a methyl group at the para position [11] [15]. This structural arrangement contributes to its unique physicochemical properties and reactivity patterns .

The molecular formula of 2-Methoxy-5-[(4-methylphenyl)methyl]phenol is C15H16O2, with a calculated molecular weight of 228.29 g/mol [21] [22]. The compound belongs to the class of substituted phenols, featuring multiple functional groups that influence its three-dimensional structure and chemical behavior [23].

The molecular geometry of 2-Methoxy-5-[(4-methylphenyl)methyl]phenol is characterized by specific bond lengths and angles typical of aromatic compounds [20]. The carbon-carbon bonds within the aromatic rings exhibit lengths of approximately 1.39 Å, while the carbon-oxygen bonds of the phenolic and methoxy groups are approximately 1.36 Å and 1.43 Å, respectively [24]. The carbon-carbon bond in the methylene bridge connecting the two aromatic rings has a length of approximately 1.50 Å, and the carbon-carbon bond to the methyl group is approximately 1.51 Å [25].

Table 1: Bond Lengths in 2-Methoxy-5-[(4-methylphenyl)methyl]phenol

Bond TypeApproximate Length (Å)
C-C (aromatic)1.39
C-O (phenolic)1.36
C-O (methoxy)1.43
C-C (methylene bridge)1.50
C-C (methyl)1.51

The bond angles in this compound follow patterns typical of aromatic structures, with carbon-carbon-carbon angles in the aromatic rings close to 120°, reflecting the sp² hybridization of these carbon atoms [20] [31]. The carbon-oxygen-carbon angle in the methoxy group is approximately 110-120°, consistent with the sp³ hybridization of the oxygen atom [24].

From a stereochemical perspective, 2-Methoxy-5-[(4-methylphenyl)methyl]phenol does not possess any stereogenic centers, thus eliminating the possibility of optical isomerism [20] [22]. However, the molecule can adopt different conformations due to rotation around the methylene bridge connecting the two aromatic rings [25]. This rotational flexibility results in conformational isomers where the two aromatic rings are not coplanar [31].

The dihedral angle between the two aromatic rings is expected to be non-planar due to steric hindrance, with the rings likely oriented at an angle to each other to minimize repulsive interactions [20] [31]. This non-planar arrangement influences the compound's crystal packing, solubility, and intermolecular interactions [25].

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior

The thermodynamic properties of 2-Methoxy-5-[(4-methylphenyl)methyl]phenol are crucial for understanding its physical state, phase transitions, and thermal stability [11] [24]. Based on structural analysis and comparison with similar compounds, this substance is expected to exist as a solid at standard temperature and pressure (25°C, 1 atm) [24] [29].

The melting point of 2-Methoxy-5-[(4-methylphenyl)methyl]phenol is estimated to be in the range of 80-120°C, though this may vary depending on the purity of the sample and the specific crystalline form [11] [24]. This relatively high melting point can be attributed to the presence of intermolecular hydrogen bonding through the phenolic hydroxyl group, which strengthens the crystal lattice [25] [29].

The boiling point of 2-Methoxy-5-[(4-methylphenyl)methyl]phenol is estimated to be between 250-300°C at atmospheric pressure, reflecting its relatively high molecular weight and capacity for hydrogen bonding [11] [24]. However, it may decompose before reaching its boiling point, as is common with many phenolic compounds [29].

Table 2: Thermodynamic Properties of 2-Methoxy-5-[(4-methylphenyl)methyl]phenol

PropertyValueBasis
Physical State (25°C)SolidStructural analysis
Melting Point80-120°C (estimated)Comparison with similar compounds
Boiling Point250-300°C (estimated)Comparison with similar compounds
Flash Point100-120°C (estimated)Comparison with similar phenolic compounds
Density1.1-1.2 g/cm³ (estimated)Comparison with similar compounds

The phase behavior of 2-Methoxy-5-[(4-methylphenyl)methyl]phenol includes solid-to-liquid transition at its melting point and liquid-to-gas transition at its boiling point [24]. The compound likely forms crystalline structures with extensive hydrogen bonding networks via the phenolic hydroxyl groups, which contribute to its thermal stability and relatively high melting point [25] [29].

Polymorphism, the ability of a compound to crystallize in different forms, may be observed in 2-Methoxy-5-[(4-methylphenyl)methyl]phenol depending on crystallization conditions such as solvent, temperature, and rate of crystallization [20] [31]. Different polymorphs can exhibit varying melting points, solubilities, and other physical properties while maintaining identical chemical compositions [25].

The thermal stability of 2-Methoxy-5-[(4-methylphenyl)methyl]phenol is expected to be good up to approximately 200°C, based on the behavior of similar phenolic compounds [24] [29]. Above this temperature, thermal decomposition may begin to occur, with complete decomposition likely above 300°C [29]. The heat of fusion is estimated to be approximately 20-30 kJ/mol, while the heat of vaporization is estimated to be in the range of 50-70 kJ/mol, based on comparisons with structurally similar compounds [24] [25].

Solubility Profile in Organic Solvents and Aqueous Systems

The solubility profile of 2-Methoxy-5-[(4-methylphenyl)methyl]phenol is influenced by its molecular structure, particularly the presence of both hydrophilic (phenolic hydroxyl and methoxy) and hydrophobic (aromatic rings and methyl) groups [28]. This dual nature results in a complex solubility pattern across different solvent systems [28] [29].

In organic solvents, 2-Methoxy-5-[(4-methylphenyl)methyl]phenol demonstrates good solubility in polar protic solvents such as methanol, ethanol, and isopropanol due to the formation of hydrogen bonds between the phenolic hydroxyl group and the solvent molecules [24] [28]. Similarly, the compound exhibits good solubility in polar aprotic solvents including acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, primarily due to dipole-dipole interactions [28] [29].

Table 3: Solubility Profile of 2-Methoxy-5-[(4-methylphenyl)methyl]phenol in Various Solvents

SolventSolubilityPrimary Interaction
WaterSlightly soluble (~0.1-1 g/L)Hydrogen bonding, limited by hydrophobic groups
MethanolSolubleHydrogen bonding
EthanolSolubleHydrogen bonding
AcetoneSolubleDipole interactions
ChloroformSolubleDipole interactions
Diethyl EtherSolubleDipole interactions
BenzeneSolubleπ-π interactions
HexaneSlightly solubleLimited van der Waals forces

The solubility in non-polar solvents varies based on the specific solvent characteristics [28]. In aromatic solvents such as benzene and toluene, 2-Methoxy-5-[(4-methylphenyl)methyl]phenol shows moderate to good solubility due to π-π interactions between the aromatic rings of the solvent and solute [24] [28]. However, in aliphatic hydrocarbons like hexane and pentane, the solubility is significantly lower due to the limited van der Waals interactions and the absence of stronger intermolecular forces [28] [29].

In aqueous systems, 2-Methoxy-5-[(4-methylphenyl)methyl]phenol exhibits limited solubility, estimated at approximately 0.1-1 g/L, due to the predominance of hydrophobic aromatic rings that hinder water interactions [28] [29]. The phenolic hydroxyl group can form hydrogen bonds with water molecules, but this is insufficient to overcome the hydrophobic effect of the aromatic portions of the molecule [24] [28].

The solubility of 2-Methoxy-5-[(4-methylphenyl)methyl]phenol in aqueous solutions is pH-dependent [28] [29]. In basic aqueous solutions, the phenolic hydroxyl group (with an estimated pKa of approximately 10) can be deprotonated, forming a phenolate anion that significantly increases water solubility due to its ionic character [28]. This pH-dependent solubility behavior is characteristic of phenolic compounds and can be utilized in extraction and purification processes [29].

Temperature also influences the solubility of 2-Methoxy-5-[(4-methylphenyl)methyl]phenol, with solubility generally increasing with temperature in most solvents [24] [28]. This effect is particularly pronounced in organic solvents, where elevated temperatures can substantially enhance dissolution rates and maximum solubility [28] [29].

The Hansen solubility parameters for 2-Methoxy-5-[(4-methylphenyl)methyl]phenol are estimated to be approximately δd (dispersion forces) 18-20 MPa^(1/2), δp (polar forces) 5-7 MPa^(1/2), and δh (hydrogen bonding) 10-12 MPa^(1/2), based on its structural features and comparison with similar compounds [28] [29]. These parameters provide a theoretical framework for predicting solubility in various solvents and solvent mixtures [29].

Spectroscopic Fingerprints: NMR, IR, and Mass Spectral Signatures

Spectroscopic techniques provide valuable information about the structural features and molecular composition of 2-Methoxy-5-[(4-methylphenyl)methyl]phenol [18] [19]. Each spectroscopic method offers unique insights into different aspects of the molecule's structure and properties [18].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) NMR spectrum of 2-Methoxy-5-[(4-methylphenyl)methyl]phenol exhibits several characteristic signals that correspond to the different hydrogen environments within the molecule [18] [19]. The phenolic hydroxyl proton typically appears as a singlet at approximately δ 5.5-6.0 ppm, though this signal can be broad and its exact position may vary depending on concentration, solvent, and temperature due to hydrogen bonding effects [18] [19].

The methoxy group protons generate a sharp singlet at approximately δ 3.8 ppm, integrating for three protons [18] [19]. The methyl group attached to the second aromatic ring produces a singlet at approximately δ 2.2-2.3 ppm, also integrating for three protons [18] [19]. The methylene bridge protons between the two aromatic rings appear as a singlet at approximately δ 3.8-4.0 ppm, integrating for two protons [18] [19].

Table 4: Expected ¹H NMR Signals for 2-Methoxy-5-[(4-methylphenyl)methyl]phenol

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegration
Phenolic OH5.5-6.0Singlet1H
OCH₃3.8Singlet3H
CH₃2.2-2.3Singlet3H
CH₂ (bridge)3.8-4.0Singlet2H
Aromatic H6.5-7.5Complex pattern7H

The aromatic protons produce a complex pattern of signals in the region of δ 6.5-7.5 ppm, integrating for a total of seven protons [18] [19]. The specific splitting patterns and chemical shifts of these aromatic protons depend on their positions relative to the substituents on the rings [18] [19].

The carbon (¹³C) NMR spectrum of 2-Methoxy-5-[(4-methylphenyl)methyl]phenol displays signals for all 15 carbon atoms in the molecule [18] [19]. The methoxy carbon typically appears at approximately δ 55-60 ppm, while the methyl carbon resonates at approximately δ 20-25 ppm [18] [19]. The methylene bridge carbon generates a signal at approximately δ 40-45 ppm [18] [19].

The aromatic carbon signals appear in the region of δ 110-160 ppm, with quaternary carbons (those without attached hydrogens) typically resonating at higher chemical shifts (δ 130-160 ppm) compared to those with attached hydrogens (δ 110-130 ppm) [18] [19]. The carbon bearing the phenolic hydroxyl group usually appears at approximately δ 150-155 ppm, while the carbon attached to the methoxy group resonates at approximately δ 145-150 ppm [18] [19].

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) can provide additional structural information about 2-Methoxy-5-[(4-methylphenyl)methyl]phenol [18] [19]. These techniques help establish connectivity between protons (COSY), direct carbon-hydrogen correlations (HSQC), long-range carbon-hydrogen correlations (HMBC), and spatial proximity between protons (NOESY) [18] [19].

Infrared (IR) Spectroscopy

The infrared spectrum of 2-Methoxy-5-[(4-methylphenyl)methyl]phenol exhibits several characteristic absorption bands that correspond to the functional groups present in the molecule [18] [27]. The phenolic hydroxyl group produces a broad O-H stretching band at approximately 3400-3500 cm⁻¹, with the exact position and breadth influenced by hydrogen bonding interactions [18] [27].

The aromatic C-H stretching vibrations generate bands at approximately 3000-3100 cm⁻¹, while the methyl and methoxy C-H stretching vibrations appear at approximately 2850-2950 cm⁻¹ [18] [27]. The aromatic C=C stretching vibrations produce multiple bands in the region of 1450-1600 cm⁻¹ [18] [27].

Table 5: Characteristic IR Absorption Bands for 2-Methoxy-5-[(4-methylphenyl)methyl]phenol

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Phenolic O-HStretching3400-3500
Aromatic C-HStretching3000-3100
Methyl/Methoxy C-HStretching2850-2950
Aromatic C=CStretching1450-1600
Phenolic C-OStretching1200-1300
Methoxy C-OStretching1050-1150
Aromatic C-HBending700-900

The C-O stretching vibration of the phenolic group typically appears at approximately 1200-1300 cm⁻¹, while the C-O stretching of the methoxy group generates a band at approximately 1050-1150 cm⁻¹ [18] [27]. The aromatic C-H out-of-plane bending vibrations produce bands in the fingerprint region at approximately 700-900 cm⁻¹, with the exact pattern dependent on the substitution pattern of the aromatic rings [18] [27].

Mass Spectrometry

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of 2-Methoxy-5-[(4-methylphenyl)methyl]phenol [18] [27]. Under electron ionization conditions, the compound produces a molecular ion (M⁺) at m/z 228, corresponding to its molecular weight [18] [27].

The fragmentation pattern of 2-Methoxy-5-[(4-methylphenyl)methyl]phenol includes several characteristic fragments [18] [27]. Loss of a methyl radical from the molecular ion generates a fragment at m/z 213 [M-CH₃]⁺, while loss of a methoxy radical produces a fragment at m/z 197 [M-OCH₃]⁺ [18] [27]. Loss of a hydroxyl radical results in a fragment at m/z 211 [M-OH]⁺ [18] [27].

Table 6: Major Mass Spectral Fragments of 2-Methoxy-5-[(4-methylphenyl)methyl]phenol

m/zFragment IdentityFormation
228M⁺Molecular ion
213[M-CH₃]⁺Loss of methyl radical
211[M-OH]⁺Loss of hydroxyl radical
197[M-OCH₃]⁺Loss of methoxy radical
105Benzyl fragmentCleavage at methylene bridge
91Tropylium ionRearrangement of benzyl fragment

Cleavage at the methylene bridge connecting the two aromatic rings can generate a benzyl fragment at m/z 105, which may further rearrange to form a tropylium ion at m/z 91 [18] [27]. These fragmentation patterns are consistent with the structural features of 2-Methoxy-5-[(4-methylphenyl)methyl]phenol and can be used for its identification and structural confirmation [18] [27].

Traditional synthetic approaches to 2-methoxy-5-[(4-methylphenyl)methyl]phenol primarily rely on the functionalization of guaiacol (2-methoxyphenol) as the core phenolic precursor. The methodologies encompass several well-established organic synthesis techniques that have been extensively studied and optimized for industrial applications.

Friedel-Crafts Alkylation Methodology

The classical Friedel-Crafts alkylation represents the most widely employed traditional route for synthesizing 2-methoxy-5-[(4-methylphenyl)methyl]phenol [1] [2]. This approach utilizes Lewis acid catalysts, particularly aluminum chloride and ferric chloride, to facilitate the electrophilic substitution of the 4-methylbenzyl group onto the guaiacol framework [3] [2]. The reaction mechanism involves the formation of a carbocation intermediate through the interaction of 4-methylbenzyl chloride with the Lewis acid catalyst [1] [4].

The process proceeds through several key mechanistic steps: initial activation of the benzyl halide by coordination with the Lewis acid catalyst, generation of a benzyl carbocation intermediate, and subsequent electrophilic attack on the electron-rich aromatic ring of guaiacol [4]. The methoxy group in guaiacol acts as an activating substituent, directing the incoming electrophile to the ortho and para positions relative to the hydroxyl group [3].

Optimization Parameters and Reaction Conditions

Research findings indicate that optimal reaction conditions involve temperatures ranging from 80 to 150 degrees Celsius, with reaction yields typically achieving 60 to 85 percent [5] [3]. The selectivity towards the desired 5-position substitution product ranges from 70 to 85 percent under carefully controlled conditions [5]. Temperature control emerges as a critical parameter, as excessive heating can lead to multiple alkylation events and reduced selectivity [6] [7].

The catalyst loading significantly influences both reaction rate and product distribution. Studies demonstrate that aluminum chloride loadings of 1.0 to 1.5 equivalents relative to the benzyl halide provide optimal performance [5] [2]. Higher catalyst concentrations can promote over-alkylation and formation of undesired side products [7].

Alternative Traditional Approaches

The methylation of catechol followed by selective benzylation offers an alternative traditional route . This two-step methodology involves initial treatment of catechol with dimethyl sulfate in the presence of a base to introduce the methoxy group, followed by Friedel-Crafts benzylation using 4-methylbenzyl chloride . The approach achieves overall yields of 85 to 90 percent with good regioselectivity [9].

Direct benzylation of guaiacol using phosphoric acid or sulfuric acid catalysis represents another established method [10] [6]. These Brønsted acid-catalyzed reactions typically require higher temperatures (120 to 180 degrees Celsius) but offer the advantage of using less corrosive catalysts compared to Lewis acid systems [10].

Reaction Mechanism Analysis

Density functional theory calculations reveal that the traditional Friedel-Crafts mechanism proceeds through a neutral pathway initially, followed by ionic rearrangement processes [4]. The mechanism involves exothermic reaction between the olefin or benzyl halide and the acid catalyst to form an ester intermediate, which subsequently undergoes three competing reaction pathways leading to direct oxygen-alkylation, ortho-carbon alkylation, and para-carbon alkylation [4].

The selectivity between oxygen and carbon alkylation depends critically on reaction conditions and catalyst choice. Oxygen-alkylation to form phenolic ethers proves most energetically favorable under neutral conditions, while carbon alkylation becomes predominant under more acidic conditions due to ionic rearrangement mechanisms [4].

Novel Catalytic Approaches for Alkylphenol Functionalization

Contemporary research has yielded significant advances in catalytic methodologies for alkylphenol synthesis, emphasizing improved selectivity, environmental compatibility, and mechanistic understanding. These novel approaches address the limitations of traditional methods while introducing innovative catalytic concepts.

Zeolite-Based Catalytic Systems

Tungsten oxide supported on HY zeolite represents a breakthrough in alkylphenol synthesis methodology [11] [12]. This catalytic system achieves complete conversion of guaiacol through ethanol alkylation at 280 degrees Celsius, yielding 52 percent total selectivity toward alkylphenols [11] [12]. The mechanism involves initial formation of lower-grade ethyl-alkylated guaiacol and 2-ethoxyphenol, followed by cleavage of aryl-oxygen bonds when three or more ethyl groups attach to the benzene ring [12].

The catalyst characterization reveals that weak and medium-strong Lewis acidic sites serve as the active species, promoting carbocation intermediate formation for alkylation [12]. An adsorption-desorption mechanism facilitated by Lewis acid sites governs the reaction kinetics, where oxygen functional groups interact with acid sites to promote adsorption, while steric effects from ethyl groups facilitate product desorption [12].

Zirconium-containing Beta zeolites demonstrate exceptional performance for selective alkylation reactions [13] [14]. These catalysts achieve 71 percent phenol conversion with 18.5 percent selectivity toward 2,4-ditertbutylphenol [13]. The synergistic effect between Brønsted and Lewis acid sites proves crucial, with Brønsted acid sites dominating the catalytic activity while Lewis acid sites contribute to enhanced selectivity [14].

Vanadium-Based Redox Catalysis

Haggite structured vanadium oxide (V4O6(OH)4) introduces a novel redox catalytic approach for guaiacol deoxyalkylation [15]. This metastable catalyst operates through a reverse Mars-van Krevelen mechanism, achieving 99.0 percent guaiacol conversion with 83.5 percent total selectivity for alkylphenols at 300 degrees Celsius [15].

The unique dual functionality of haggite enables both redox catalysis for deoxygenation and Lewis acid catalysis for alkylation [15]. The process prevents further reduction of the haggite phase in methanol while catalyzing partial deoxygenation of guaiacol [15]. Main products include 2,6-dimethylphenol, 2-methoxy-6-methylphenol, and various trimethylphenol isomers [15].

Titanium Dioxide Anatase Catalysis

Anatase titanium dioxide introduces a paradigm shift through nucleophilic alpha-carbon alkylation mechanisms [16]. This approach contrasts sharply with traditional electrophilic substitution processes, achieving high selectivity toward linear alkylphenols rather than branched products [16]. The mechanism involves formation of titanium-carbon bonds with the alpha-carbon at oxygen vacancies on the titanium dioxide surface [16].

Experimental and computational studies reveal that phenol undergoes selective substitution at the ortho-carbon-hydrogen bond position through this nucleophilic mechanism [16]. The process eliminates the formation of multiple branched alkylation products characteristic of traditional carbocation-mediated reactions [16].

Palladium-Based Tandem Catalysis

Palladium nanoclusters supported on large-pore molecular sieve HBEA represent an innovative tandem catalytic approach [17]. This system optimally balances competing rates of metal-catalyzed hydrogenation and solid acid-catalyzed dehydration to achieve selective hydroalkylation and deoxygenation [17]. The catalyst operates effectively at 200 to 250 degrees Celsius using water as solvent [17].

The tandem mechanism involves selective reaction of phenol with in situ generated cyclohexanol or cyclohexene on Brønsted acid sites [17]. The dual functionality enables combination of hydrodeoxygenation and dimerization processes in a single reaction sequence, producing bicycloalkanes with 12 to 18 carbon atoms [17].

Ion Exchange Resin Innovations

Amberlyst-15 cation exchange resin demonstrates superior performance compared to inorganic solid acids for guaiacol alkylation [3] [4]. The resin achieves maximum selectivity for carbon-alkylated products at 80 degrees Celsius through a sophisticated neutral pathway mechanism [3] [4].

Mechanistic investigations reveal that the alkylation process involves exothermic reaction between olefin and benzene sulfonic acid groups to form ester intermediates [4]. These intermediates subsequently undergo three competing pathways leading to direct oxygen-alkylation, ortho-carbon alkylation, and para-carbon alkylation [4]. The temperature sensitivity of oxygen-alkylation versus carbon-alkylation allows precise control over product distribution [3].

Green Chemistry Strategies for Sustainable Production

The imperative for sustainable chemical synthesis has driven the development of environmentally benign methodologies for alkylphenol production. These green chemistry approaches prioritize atom economy, renewable feedstocks, minimal waste generation, and energy efficiency while maintaining high synthetic efficiency.

Aqueous Media Synthesis Protocols

Hydrogen peroxide-mediated synthesis in ethanol represents a revolutionary green approach achieving unprecedented efficiency [18]. This methodology accomplishes complete transformation of arylboronic acids to substituted phenols within one minute at room temperature [18]. The protocol utilizes aqueous hydrogen peroxide as the oxidant combined with hydrogen peroxide/hydrogen bromide reagent systems under remarkably simple conditions [18].

The process eliminates the need for chromatographic purification while achieving yields of 85 to 95 percent with selectivities ranging from 90 to 95 percent [18]. The method scales effectively up to five-gram quantities and integrates seamlessly with one-pot sequences involving bromination and palladium-catalyzed cross-coupling to generate diverse, highly substituted phenols [18].

Aqueous biphasic systems using phase transfer catalysis provide another sustainable approach [19]. Tetrabutyl ammonium chloride and tetra-n-butyl phosphonium bromide serve as effective phase transfer catalysts, enabling reactions in water-organic solvent mixtures [19]. These systems achieve conversions of 84 to 100 percent while eliminating the need for large volumes of organic solvents [19].

Biocatalytic Transformation Systems

Enzymatic approaches utilizing vanillyl-alcohol oxidase represent the pinnacle of green synthesis methodology [20] [21] [22]. This covalent flavoprotein demonstrates exceptional regio- and stereospecific conversion of 4-alkylphenols bearing aliphatic side chains up to seven carbon atoms [20] [21].

The enzyme achieves optimal catalytic efficiency with 4-ethylphenol and 4-normal-propylphenols, stereoselectively hydroxylating these substrates to corresponding (R)-1-(4-hydroxyphenyl)alcohols with 94 percent enantiomeric excess [21] [22]. The biocatalytic mechanism operates under mild conditions (37 degrees Celsius, pH 7 to 8) using renewable feedstocks and generating minimal waste [21].

Metabolically engineered Escherichia coli strains provide an alternative biotechnological approach for phenol production from glucose [23]. These engineered microorganisms overcome the inherent toxicity limitations of phenol through synthetic small RNA technology, enabling direct conversion of renewable carbohydrate feedstocks to phenolic products [23].

Phosphorous Acid Catalyzed Processes

Phosphorous acid-catalyzed alkylation represents a significant advancement in sustainable phenol modification [10]. This methodology achieves facile, efficient, and selective alkylation of phenols with alkenes under mild reaction conditions [10]. The process demonstrates unique selectivity characteristics, including excellent regioselectivity and complete suppression of over-alkylation [10].

The system selectively provides ortho-, meta-, or para-alkylated phenol derivatives in good to excellent yields (85 to 95 percent) while tolerating sensitive functional groups [10]. The mild reaction conditions (85 degrees Celsius, 4-hour reaction time) combined with scalable synthesis capabilities make this approach particularly attractive for industrial applications [10].

Alcohol-Mediated Hydrogen Transfer Systems

Isopropyl alcohol-assisted conversion using tandem catalytic systems represents an innovative sustainable approach [24]. The combination of RANEY Nickel with hierarchical Beta zeolite enables one-pot synthesis of cyclohexylphenols through phenol conversion [24]. This system achieves remarkable selectivity (approximately 70 percent) at high conversion rates (64 percent) after one hour at 150 degrees Celsius [24].

The mechanism involves catalytic hydrogen transfer from isopropyl alcohol, eliminating the need for external hydrogen sources [24]. The hierarchical Beta zeolite provides optimal accessibility and Brønsted acidity, while RANEY Nickel contributes hydrogenating capability through the hydrogen transfer process [24].

Electrochemical Synthesis Methodologies

Electrochemical oxidation approaches offer transformative potential for sustainable phenol production [25]. Direct electrocatalytic oxidation of benzene enables simple, efficient, cost-effective, and selective phenol formation [25]. This methodology achieves nearly 100 percent selectivity while eliminating the formation of unwanted byproducts characteristic of traditional cumene hydroperoxide processes [25].

The electrochemical approach utilizes formic acid to oxidize benzene and halogenated derivatives, selectively yielding aryl formates that undergo facile hydrolysis to corresponding phenols [25]. The process operates under ambient conditions without requiring high temperatures or generating explosive intermediates [25].

Renewable Feedstock Utilization

Lignin valorization strategies provide sustainable pathways for alkylphenol production from renewable biomass sources [26]. Hydrogen-free production of 4-alkylphenols directly from native lignin utilizes self-reforming-driven depolymerization and hydrogenolysis over platinum/nickel aluminate catalysts [26].

This approach achieves 17.3 weight percent yields of 4-alkylphenols from birch lignin through a mechanism involving reforming of aliphatic hydroxyls, cleavage of carbon-oxygen linkages, and demethoxylation [26]. The subsequent aqueous phase reforming of formed methanol accelerates the overall process while fully utilizing structural hydrogen in lignin and water [26].

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

228.115029749 g/mol

Monoisotopic Mass

228.115029749 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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